4-[(4-Chloropyrimidin-2-yl)methyl]morpholine
Overview
Description
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of a morpholine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and signal transduction .
Pharmacokinetics
The presence of a morpholine ring might influence its pharmacokinetic properties, potentially enhancing its solubility and bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, antioxidative, and anticancer effects .
Action Environment
The action, efficacy, and stability of “4-((4-Chloropyrimidin-2-yl)methyl)morpholine” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
The role of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the effects of different dosages of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in animal models are currently underway. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of 4-chloropyrimidine with morpholine. One common method is as follows:
Starting Materials: 4-chloropyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 25-30°C.
Procedure: The 4-chloropyrimidine is dissolved in the solvent, and morpholine is added dropwise. The mixture is stirred for 24 hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrimidine: A precursor in the synthesis of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine.
Morpholine: A component of the final compound.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the pyrimidine ring and morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFNOHWLNSJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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